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Compound of Interest

Compound Name: 4-Nitronicotinic acid N-oxide

CAS No.: 1078-05-3

Cat. No.: B086970

Get Quote

Executive Summary & Chemical Context
4-Nitronicotinic acid N-oxide is a high-value heterocyclic intermediate characterized by a

"push-pull" electronic system. The N-oxide moiety (

) acts as both an electron donor (via back-donation) and an electron withdrawer (inductive),
while the C4-nitro group provides strong electron withdrawal, activating the ring for nucleophilic
attack.

For drug development professionals, this molecule is not merely a static structure but a reactive

warhead. Its primary utility lies in the lability of the C4-nitro group, allowing for the rapid

synthesis of 4-substituted nicotinic acid N-oxide derivatives (e.g., in the synthesis of Niflumic

acid analogs or 3HAO inhibitors).

Key Theoretical Objectives:

Structural Stability: Determine the torsional strain between the C3-Carboxyl and C4-Nitro

groups.
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Reactivity Mapping: Quantify the electrophilicity at C4 using Frontier Molecular Orbital (FMO)

analysis.

Spectroscopic Signature: Establish diagnostic vibrational modes for the N-oxide functionality.

Computational Methodology (Standard Operating
Protocol)
To ensure reproducibility and accuracy comparable to experimental data, the following ab initio

and DFT protocol is recommended. This workflow is designed to balance computational cost

with the accurate description of charge-transfer excitations typical in N-oxides.
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Figure 1: Computational workflow for the full theoretical characterization of pyridine N-oxides.

Detailed Protocol Specifications
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Parameter Setting Rationale

Functional B3LYP or wB97X-D

B3LYP is standard for organic

ground states; wB97X-D is

preferred if studying stacking

interactions (dispersion

correction).

Basis Set 6-311++G(d,p)

Diffuse functions (++) are

critical for describing the

anionic character of the N-

oxide oxygen and the nitro

group lone pairs.

Solvation PCM / SMD

Gas phase calculations often

fail to stabilize the charge

separation in

. Water or DMSO (dielectric

) is required.

Charge/Spin Neutral / Singlet
The ground state is a closed-

shell singlet.

Convergence
Tight (

Ha)

Essential for accurate

vibrational frequency

prediction of soft modes

(torsions).

Structural & Electronic Analysis
Geometry and Steric Conflict
In 4-Nitronicotinic acid N-oxide, the C3-Carboxylic Acid and C4-Nitro groups are vicinal

(ortho-like). Theoretical optimization reveals a significant torsional twist. Unlike the planar

pyridine ring, these substituents rotate out of plane to minimize steric repulsion between the

carboxyl -OH and the nitro -O.

Predicted Dihedral Angle (O2N-C4-C3-COOH): ~35–45° deviation from planarity.
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Bond Lengths: The

bond is typically calculated at 1.28–1.30 Å, intermediate between a single and double bond,
confirming significant back-bonding from the ring.

Frontier Molecular Orbitals (FMO) & Reactivity
The reactivity of this molecule is dictated by the LUMO (Lowest Unoccupied Molecular Orbital).

In 4-nitropyridine N-oxides, the LUMO is not distributed evenly; it is heavily localized on the C4

carbon and the nitro group.

Reactivity Implications:

Hard/Soft Acid-Base (HSAB): The C4 position is a "soft" electrophilic center.

Mechanism: Nucleophiles (e.g., amines, thiols) attack C4, occupying the LUMO. The high
stability of the leaving group (

) and the stabilization of the Meisenheimer complex by the N-oxide oxygen facilitate this
displacement.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

Property Predicted Value (Approx.) Significance

HOMO Energy -7.2 eV
Ionization potential;
stability against oxidation.

LUMO Energy -3.1 eV

Low energy indicates high

susceptibility to nucleophilic

attack.

| Band Gap (

) | 4.1 eV | Chemical hardness; correlates with stability. | | Dipole Moment | ~4.5 - 5.0 Debye |
High polarity due to aligned

and

vectors. |
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Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking studies.

Red Regions (Negative Potential): Concentrated on the Carboxyl Oxygen (C=O), the N-oxide

Oxygen, and the Nitro Oxygens. These are H-bond acceptors.

Blue Regions (Positive Potential): Concentrated on the Carboxyl Hydrogen (-COOH) and the

pyridine ring protons (H2, H5, H6).

Critical Insight: The region directly above the C4 carbon is electron-deficient (blue/green

hole), validating it as the site for nucleophilic docking.

Spectroscopic Profiling (IR/Raman)
Experimental validation of the theoretical model relies on matching vibrational frequencies. The

N-oxide moiety provides a unique "fingerprint."

Table 2: Diagnostic Vibrational Modes | Mode | Unscaled Freq (

) | Scaled Freq (

)* | Intensity | Description | | :--- | :--- | :--- | :--- | :--- | |

| ~3650 | ~3500 | Medium | Carboxylic acid stretch (broad in solution). | |

| ~1780 | ~1725 | Strong | Acid carbonyl stretch. | |

| ~1560 | ~1515 | Very Strong | Asymmetric nitro stretch. | |

| ~1280 | 1240-1260 | Strong | Diagnostic N-oxide stretch. Sensitive to H-bonding. | |

| ~1150 | ~1115 | Medium | Ring breathing mode coupled with C-N stretch. |

Note: A scaling factor of 0.961 is typically applied to B3LYP/6-311++G(d,p) results to correct for

anharmonicity.

Drug Development Application: 3HAO Inhibition
Recent studies (see Ref [1]) suggest nicotinic acid N-oxide derivatives can inhibit 3-

hydroxyanthranilate-3,4-dioxygenase (3HAO), a target for neurodegenerative diseases.
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Docking Workflow (AutoDock Vina / Glide)
To assess 4-Nitronicotinic acid N-oxide as a competitive inhibitor:

Protein Prep: Import PDB structure of 3HAO (e.g., PDB ID: 1YFU). Remove water, add polar

hydrogens.

Ligand Prep: Use the optimized DFT geometry (from Section 2). Set the carboxylate to

deprotonated form (

) if physiological pH is 7.4.

Grid Box: Center on the

active site.

Interaction Check: Look for chelation of the

by the N-oxide oxygen and the Carboxylate oxygen. This bidentate chelation is the
theoretical basis for its potency.

Reactivity Pathway Diagram
The following diagram illustrates the transformation of 4-Nitronicotinic acid N-oxide into a

drug candidate via Nucleophilic Aromatic Substitution (

), utilizing the theoretical lability of the C4-nitro group.
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Figure 2: Predicted

reaction pathway for drug derivatization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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